molecular formula C22H22N2O3 B4439098 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide

3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide

Cat. No. B4439098
M. Wt: 362.4 g/mol
InChI Key: XTLLCFMHAYTKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide, also known as Compound X, is a novel chemical compound with potential applications in the field of scientific research. It is a benzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for a range of biological studies. In

Mechanism of Action

3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X acts as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X can modulate the effects of various neurotransmitters, including serotonin, dopamine, and glutamate. This mechanism of action makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Biochemical and Physiological Effects
3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X has been shown to have a range of biochemical and physiological effects, including changes in neuronal activity, changes in neurotransmitter release, and alterations in behavior. It has been shown to modulate the effects of various drugs and neurotransmitters, including LSD, ketamine, and MDMA. Additionally, it has been shown to have potential therapeutic applications in the treatment of certain neurological disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X is its high selectivity for the 5-HT2A receptor, which allows for more precise modulation of neurotransmitter activity. Additionally, its unique chemical structure makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, one limitation of 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X. One area of interest is the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to explore the potential therapeutic applications of 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X in the treatment of various neurological disorders. Finally, more research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X and its potential applications in the field of neuroscience.

Scientific Research Applications

3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide X has potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for studying the mechanisms of action of various drugs and neurotransmitters. Additionally, it has been shown to have potential therapeutic applications in the treatment of certain neurological disorders.

properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-pyridin-4-ylethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-9-8-18(15-21(20)27-2)22(25)24-19-5-3-4-17(14-19)7-6-16-10-12-23-13-11-16/h3-5,8-15H,6-7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLCFMHAYTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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